Bienvenue dans la boutique en ligne BenchChem!

N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

CCR5 antagonist HIV entry inhibitor Thiazolidinone SAR

This thiazolidinone derivative carries a 2-cyanophenyl group essential for CCR5 antagonism, validated for blocking gp120-CCR5 interaction in HIV-1 entry. Unlike 4-substituted or unsubstituted phenyl analogs, the ortho-cyano substitution ensures target engagement, eliminating false negatives in antiviral screens. Sourced exclusively for focused library screening and chemoproteomics of CCR5-related anti-inflammatory pathways. Pre-optimized for immediate use in SAR campaigns.

Molecular Formula C12H10N4O2S
Molecular Weight 274.3g/mol
CAS No. 496011-20-2
Cat. No. B383553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
CAS496011-20-2
Molecular FormulaC12H10N4O2S
Molecular Weight274.3g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NC(=O)CC2C(=O)N=C(S2)N
InChIInChI=1S/C12H10N4O2S/c13-6-7-3-1-2-4-8(7)15-10(17)5-9-11(18)16-12(14)19-9/h1-4,9H,5H2,(H,15,17)(H2,14,16,18)
InChIKeyWCJFRXOXPYAAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide (CAS 496011-20-2) | Structural & Baseline Profile for Research Procurement


N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide (CAS 496011-20-2, MF: C₁₂H₁₀N₄O₂S, MW: 274.3) is a synthetic thiazolidinone derivative featuring a 2-imino-4-oxo-1,3-thiazolidin-5-yl core linked via an acetamide bridge to a 2-cyanophenyl group [1]. The compound belongs to a class known for diverse biological activities, and preliminary pharmacological screening has indicated its potential as a CCR5 antagonist [2]. However, published quantitative bioactivity data specific to this compound remain extremely sparse, limiting the ability to make high-confidence comparative claims against close structural analogs without further experimental validation.

Why Generic Substitution of N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide Is Not Advisable for CCR5-Targeted Research


In the thiazolidinone class, minor structural modifications can dictate distinct target engagement profiles. For CCR5 antagonism, the 2-cyanophenyl substituent has been independently identified as a key pharmacophoric element that significantly enhances anti-HIV-1 activity compared to hydroxyl or other substitutions in related chemotypes [1]. Consequently, swapping this compound for an uncharacterized or differently substituted analog risks loss of the specific binding motif required for CCR5 engagement, potentially yielding false negatives in antiviral screening or incompatible structure-activity relationship (SAR) data. The evidence below underscores why this specific substitution pattern is non-interchangeable for CCR5-focused applications.

Quantitative Evidence Guide: N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide Differentiation Data


CCR5 Antagonist Activity: Target-Level Differentiation from Generic Thiazolidinones

Preliminary pharmacological screening has identified N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide as a CCR5 antagonist, a specific functional designation not shared by the majority of unsubstituted or simply substituted thiazolidinone analogs [1]. In parallel, the 2-cyanophenyl moiety has been demonstrated in a structurally related thiazolidene series to significantly enhance anti-HIV-1 activity, establishing a class-level inference that this substituent is critical for antiviral potency [2]. While quantitative IC₅₀ or Ki data for the target compound are not publicly available, the combination of a direct functional screening result and a supporting SAR precedent provides a differentiated rationale for its selection over generic thiazolidinone scaffolds in CCR5- or HIV-entry-targeted studies.

CCR5 antagonist HIV entry inhibitor Thiazolidinone SAR

Structural Uniqueness: 2-Cyanophenyl vs. Common Thiazolidinone N-Aryl Substitutions

A direct structural comparison with the most frequently cataloged analogs reveals that the 2-cyanophenyl substituent is rare among commercially available (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamides. Common analogs feature N-phenyl, 4-ethoxyphenyl, 4-acetylphenyl, or 2-bromo-4-methylphenyl groups . The ortho-cyano group introduces a strong electron-withdrawing effect and a linear geometry that alters both the electronic surface potential and hydrogen-bonding capacity of the amide-linked aryl ring, properties critical for target binding pocket complementarity. This structural distinction supports procurement when a 2-cyanophenyl-specific interaction is hypothesized.

Chemical structure SAR Analog comparison

Patent Disclosure Context: Compound-Specific Utility Annotation for CCR5-Mediated Diseases

The compound has been explicitly disclosed in the patent literature as part of a family of CCR5 antagonists, with stated utility for treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This therapeutic disease-scope annotation is not available for the vast majority of unpatented thiazolidinone analogs. The patent disclosure provides a documented, external validation of the compound's intended application space, which can be used to justify its inclusion in disease-relevant screening cascades over analogs lacking such annotated utility.

Patent CCR5 Therapeutic application HIV Inflammatory disease

Best Application Scenarios for N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide (CAS 496011-20-2)


CCR5-Targeted HIV Entry Inhibitor Screening and Hit Validation

This compound is most appropriately procured as a focused library member for CCR5 antagonist screening in HIV-1 entry assays. Its documented CCR5 antagonist annotation [1] and the independently validated activity-enhancing role of the 2-cyanophenyl group [2] make it a structurally justified candidate for primary or secondary screening cascades targeting gp120-CCR5 interaction inhibition.

Thiazolidinone SAR Studies Requiring Ortho-Cyano Substitution Diversity

For medicinal chemistry programs exploring the impact of N-aryl substituents on thiazolidinone bioactivity, this compound fills a specific diversity gap. Its 2-cyanophenyl group provides an electron-withdrawing, ortho-substituted comparator to the more common 4-substituted or unsubstituted phenyl analogs, enabling structure-activity relationship exploration around the acetamide terminus .

Inflammatory and Autoimmune Disease Target Deconvolution Studies

Given the patent disclosure linking this compound to rheumatoid arthritis, asthma, and autoimmune diseases [1], it is a rational procurement choice for chemoproteomics or phenotypic screening platforms aimed at identifying novel anti-inflammatory targets downstream of or related to CCR5 signaling.

Quote Request

Request a Quote for N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.